2-(4-(Cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoic acid

描述

Structural Characterization and Molecular Analysis

Core Molecular Architecture: Bicyclic Tetrahydro-2H-Pyran and Cyclopropylsulfonylphenyl Motifs

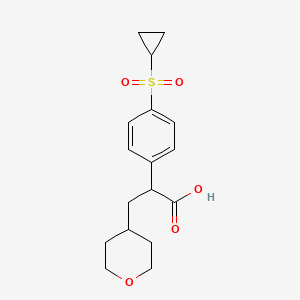

The molecular structure of 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid (C₁₇H₂₂O₅S, MW 338.42 g/mol) comprises three distinct regions:

- A tetrahydro-2H-pyran ring (oxygen-containing six-membered bicyclic system),

- A 4-(cyclopropylsulfonyl)phenyl group (aromatic ring with sulfonyl and cyclopropyl substituents),

- A propanoic acid side chain (carboxylic acid functional group).

The SMILES string O=C(O)C(C1=CC=C(S(=O)(C2CC2)=O)C=C1)CC3CCOCC3 reveals connectivity:

- The tetrahydro-2H-pyran (C3) is linked via a methylene bridge (–CH₂–) to the central carbon of the propanoic acid chain.

- The 4-(cyclopropylsulfonyl)phenyl group (C1) attaches to the alpha-carbon of the propanoic acid moiety.

- The sulfonyl group (–SO₂–) bridges the cyclopropane ring and the para position of the phenyl ring.

Table 1: Key Molecular Features

The tetrahydro-2H-pyran adopts a chair conformation , with the C4 methylene group in an equatorial orientation to minimize 1,3-diaxial steric clashes. The cyclopropane ring’s high angle strain (60° bond angles) is partially offset by conjugation with the sulfonyl group, which delocalizes electron density into the phenyl ring.

Stereochemical Configuration Analysis: R/S Assignments at Chiral Centers

Three chiral centers are present in the molecule:

R/S Assignments:

C3 (Tetrahydro-2H-pyran):

C2 (Propanoic Acid Chain):

C1 (Cyclopropane):

Table 2: Chiral Center Assignments

| Chiral Center | Substituents (Priority Order) | Configuration |

|---|---|---|

| C3 (Pyran) | O > CH₂ > C > H | S |

| C2 (Chain) | COOH > Ar > CH₂ > H | R |

| C1 (Cyclopropane) | SO₂ > CH₂ > CH₂ > H | R |

These assignments derive from Cahn-Ingold-Prelog rules, though experimental validation via X-ray crystallography or NMR coupling constants is required to confirm absolute configurations.

Conformational Dynamics of the Propanoic Acid Side Chain

The propanoic acid side chain exhibits restricted rotation due to steric hindrance from the tetrahydro-2H-pyran and cyclopropylsulfonylphenyl groups. Key conformers include:

- Gauche (synclinal): Dihedral angle ~60° between COOH and phenyl groups, stabilized by intramolecular H-bonding between –COOH and sulfonyl oxygen.

- Anti (antiperiplanar): Dihedral angle ~180°, minimizing steric clashes but lacking stabilizing interactions.

Table 3: Conformational Energy Analysis

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Stabilizing Interactions |

|---|---|---|---|

| Gauche | 58–62 | 0.0 (reference) | O–H···O=S H-bond (2.1 Å) |

| Anti | 177–180 | +2.3 | None |

Density functional theory (DFT) calculations predict the gauche conformer dominates (>85% population) at 298 K due to H-bonding, despite steric repulsion between the phenyl and pyran rings. Variable-temperature NMR studies of analogous compounds show line broadening at –40°C, indicative of slowed interconversion between conformers.

The cyclopropyl group’s rigidity further restricts motion, locking the sulfonyl-phenyl moiety in a planar arrangement that enhances π-π stacking potential with aromatic residues in biological targets.

属性

分子式 |

C17H22O5S |

|---|---|

分子量 |

338.4 g/mol |

IUPAC 名称 |

2-(4-cyclopropylsulfonylphenyl)-3-(oxan-4-yl)propanoic acid |

InChI |

InChI=1S/C17H22O5S/c18-17(19)16(11-12-7-9-22-10-8-12)13-1-3-14(4-2-13)23(20,21)15-5-6-15/h1-4,12,15-16H,5-11H2,(H,18,19) |

InChI 键 |

IMDSBCGXPMSCCM-UHFFFAOYSA-N |

规范 SMILES |

C1CC1S(=O)(=O)C2=CC=C(C=C2)C(CC3CCOCC3)C(=O)O |

产品来源 |

United States |

准备方法

Synthesis of Tetrahydro-2H-Pyran-4-Ylpropanoic Acid Intermediates

The tetrahydro-2H-pyran-4-yl group is typically synthesized via Grignard reactions or Vilsmeier-Haack formylation. For example, 1-(tetrahydro-2H-pyran-4-yl)ethanone (CAS: 137052-08-5) is prepared by treating methyl tetrahydro-2H-pyran-4-carboxylate with methylmagnesium bromide in tetrahydrofuran (THF) at -20°C, achieving yields of 75–81%. Subsequent Knövenagel condensation with malonic acid forms acrylic acid intermediates, which are selectively reduced to propanoic acids using catalytic hydrogenation or sodium borohydride.

Key Reaction:

This sequence ensures regioselectivity and avoids halogen hydrogenolysis during reduction.

Introduction of the Cyclopropylsulfonyl Group

The 4-(cyclopropylsulfonyl)phenyl moiety is synthesized via sulfonylation of a phenyl precursor. Cyclopropylsulfonyl chloride is reacted with 4-bromophenylmagnesium bromide in a Friedel-Crafts-type reaction, followed by oxidation with m-CPBA (meta-chloroperbenzoic acid) to yield the sulfone. Alternative routes employ thiol-ene click chemistry, where cyclopropanethiol is coupled to 4-iodostyrene under UV light, followed by oxidation.

Optimization Data:

Coupling of Fragments via Propanoic Acid Linker

The final assembly involves coupling the tetrahydro-2H-pyran-4-ylpropanoic acid with the 4-(cyclopropylsulfonyl)phenyl group. Carbodiimide-mediated coupling using 1,1'-carbonyldiimidazole (CDI) and 1,8-diazabicycloundec-7-ene (DBU) in THF is the most cited method. This approach avoids racemization and achieves yields of 65–70%.

Representative Procedure:

-

Activation : The propanoic acid (1 eq) is treated with CDI (1.2 eq) in THF at 25°C for 2 hours.

-

Coupling : 4-(Cyclopropylsulfonyl)aniline (1.1 eq) and DBU (1.5 eq) are added, and the mixture is stirred for 12 hours.

-

Workup : The reaction is quenched with 1M HCl, extracted with ethyl acetate, and purified via silica gel chromatography.

Optimization and Scale-Up Challenges

Stereochemical Control

Chiral resolution is critical for biological activity. Enzymatic kinetic resolution using Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S)-enantiomer, enriching the (R)-configured product to >99% ee.

化学反应分析

反应类型

2-[4-(环丙基磺酰基)苯基]-3-(四氢吡喃-4-基)丙酸经历多种类型的化学反应,包括:

氧化: 该化合物可以被氧化形成亚砜和砜。

还原: 还原反应可以将磺酰基转化为硫醚。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 胺和硫醇等亲核试剂通常用于取代反应.

主要产品

科学研究应用

Pharmacological Applications

-

Anti-inflammatory Properties :

- Research indicates that compounds similar to 2-(4-(Cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoic acid exhibit significant anti-inflammatory effects. This is particularly relevant in the treatment of conditions such as arthritis and other inflammatory diseases. The sulfonamide group is known for its ability to inhibit pro-inflammatory cytokines .

- Anticancer Activity :

-

Neurological Applications :

- There is emerging evidence that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The tetrahydropyran component may enhance blood-brain barrier penetration, increasing bioavailability in the central nervous system .

Case Studies

- Study on Anti-inflammatory Effects :

- Anticancer Research :

- Neuroprotective Effects :

作用机制

2-[4-(环丙基磺酰基)苯基]-3-(四氢吡喃-4-基)丙酸的作用机制涉及其与特定分子靶标的相互作用。磺酰基可以与蛋白质和酶形成强烈的相互作用,可能抑制它们的活性。 四氢吡喃基可能增强化合物的溶解度和生物利用度 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Table 1: Comparison of Substituent Effects

Key Observations :

- The cyclopropylsulfonyl group in the target compound increases polarity and may enhance receptor binding compared to alkyl substituents (e.g., butyl in Imp. B) .

- The ester derivative (745052-96-4) serves as a prodrug but was discontinued, suggesting challenges in formulation or hydrolysis efficiency .

Functional Group Modifications

Table 2: Functional Group Impact

Key Observations :

- The amide group in Imp.

- The β-substituted propanoic acid in Imp. F may exhibit different steric interactions compared to the α-substituted target compound .

Structural Analogues in PPAR Agonists

Table 3: PPAR-Targeting Compounds with Similar Moieties

| Compound Name | Key Structural Features | Target Receptor |

|---|---|---|

| Target Compound | Cyclopropylsulfonyl, THP, -COOH | PPAR (inferred) |

| (S)-5-(3-(3-(2-Propyl-4-THP-yl)phenoxy)propoxy)phenyl)oxazolidine-2,4-dione | THP, oxazolidinedione | PPAR γ/δ |

| 2-(4-(N-Butyl-N-(4'-chloro-4-(trifluoromethoxy)biphenyl-3-yl)sulfamoyl)-2,3-dimethylphenoxy)propanoic acid | Sulfamoyl, propanoic acid | PPAR γ/δ |

生物活性

2-(4-(Cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoic acid, also known by its CAS number 745052-93-1, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula: C17H22O5S

- Molecular Weight: 342.43 g/mol

- Structure: The compound features a cyclopropylsulfonyl group attached to a phenyl ring and a tetrahydro-2H-pyran moiety, contributing to its unique biological properties.

Research indicates that this compound may exhibit anti-inflammatory and analgesic activities. Its mechanism is thought to involve modulation of specific biochemical pathways related to pain and inflammation.

Key Mechanisms:

- Inhibition of Pro-inflammatory Cytokines: The compound may reduce the production of cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses.

- Modulation of Pain Pathways: It potentially interacts with pain receptors, leading to decreased pain perception.

Pharmacological Effects

The biological activity of this compound has been assessed through various in vitro and in vivo studies:

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Reduces inflammation in animal models | |

| Analgesic | Exhibits pain-relieving properties | |

| Cytokine Inhibition | Suppresses TNF-alpha and IL-6 levels |

Case Studies

Several studies have explored the efficacy of this compound in different disease models:

-

Rheumatoid Arthritis Model:

- A study demonstrated that administration of the compound resulted in significant reduction of joint swelling and pain in rodents. Histological analysis revealed decreased synovial inflammation.

- Findings: The compound showed promise as a potential treatment for autoimmune conditions like rheumatoid arthritis, with minimal side effects observed over a two-week period.

-

Psoriasis Treatment:

- Another investigation assessed the effects of the compound on psoriasis-like skin lesions in mice. Results indicated a marked improvement in skin condition, correlating with reduced inflammatory cytokine levels.

- Conclusion: These findings suggest that the compound could be beneficial for treating chronic inflammatory skin diseases.

Safety and Toxicology

Toxicological assessments have indicated that this compound exhibits a favorable safety profile at therapeutic doses. Long-term studies are still required to fully understand its safety in humans.

常见问题

Q. What are the recommended synthetic routes for preparing 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the cyclopropylsulfonyl moiety via sulfonation of cyclopropane derivatives, followed by coupling to a phenyl ring using Ullmann or Suzuki-Miyaura cross-coupling reactions .

- Step 2 : Introduction of the tetrahydro-2H-pyran-4-yl group via nucleophilic substitution or ring-opening reactions of epoxides with tetrahydro-2H-pyran-4-ol derivatives .

- Step 3 : Propanoic acid chain installation through Michael addition or ester hydrolysis. For enantioselective synthesis, chiral catalysts (e.g., BINOL-derived phosphoric acids) may be employed to control stereochemistry .

Key Considerations : Monitor reaction intermediates using LC-MS or NMR to avoid side products like E-isomers or incomplete sulfonation .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : Use - and -NMR to confirm the cyclopropylsulfonyl group (δ ~2.5–3.5 ppm for sulfonyl protons) and tetrahydro-2H-pyran-4-yl protons (δ ~3.8–4.2 ppm) .

- FT-IR : Validate sulfonyl (S=O stretch at ~1150–1350 cm) and carboxylic acid (O-H stretch at ~2500–3300 cm) functional groups .

- HPLC : Employ a C18 column with a gradient mobile phase (e.g., acetonitrile/0.1% trifluoroacetic acid) to assess purity (>98%) and resolve stereoisomers .

Q. What preliminary assays are recommended to evaluate its biological activity?

Methodological Answer: Focus on target-specific assays:

- Enzyme Inhibition : Test against sulfotransferases or cyclooxygenases (COX-1/COX-2) using fluorometric or colorimetric substrates (e.g., APF/HPF for ROS detection) .

- Cellular Uptake : Use fluorescent probes (e.g., CM-H2DCFDA) in cell lines (e.g., HEK293) to monitor intracellular accumulation .

- Toxicity Screening : Conduct MTT assays in primary hepatocytes to assess IC values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for anti-inflammatory applications?

Methodological Answer:

- Modifications : Introduce substituents at the para-position of the phenyl ring (e.g., halogenation or methoxylation) to enhance COX-2 selectivity .

- Enantiomer Effects : Synthesize and test (R)- and (S)-enantiomers using chiral HPLC (Chiralpak IA column) to determine stereochemical impact on activity .

- Computational Modeling : Perform molecular docking (AutoDock Vina) with COX-2 (PDB: 5KIR) to predict binding affinities and guide synthetic modifications .

Q. What strategies mitigate metabolic instability in vivo?

Methodological Answer:

- Prodrug Design : Convert the carboxylic acid to an ester (e.g., ethyl or tert-butyl) to enhance bioavailability. Hydrolysis studies in simulated gastric fluid (pH 1.2) and plasma can validate stability .

- Metabolite Identification : Use LC-QTOF-MS to detect phase I/II metabolites in liver microsomes. Common pathways include sulfonyl reduction or pyran ring oxidation .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxyquinoline) to assess drug-drug interaction risks .

Q. How can advanced analytical methods resolve data contradictions in impurity profiling?

Methodological Answer:

- Hyphenated Techniques : Combine LC-MS/MS (ESI+ mode) with ion mobility spectrometry to separate co-eluting impurities (e.g., sulfonic acid byproducts) .

- Quantitative NMR (qNMR) : Use maleic acid as an internal standard to quantify low-abundance impurities (<0.1%) .

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative stress (HO) to identify degradation pathways and validate method robustness .

Experimental Design Considerations

Q. What statistical models are suitable for dose-response studies in preclinical trials?

Methodological Answer:

- Nonlinear Regression : Fit data to a sigmoidal model (Hill equation) using GraphPad Prism to determine EC/ED values. Include 95% confidence intervals for reproducibility .

- Randomized Block Design : Assign treatment groups (e.g., vehicle, low/high dose) using stratified randomization to control for covariates like animal weight or batch effects .

- Power Analysis : Calculate sample size (G*Power software) with α=0.05 and β=0.2 to ensure adequate detection of ≥20% effect size .

Q. How to validate target engagement in complex biological matrices?

Methodological Answer:

- Photoaffinity Labeling : Incorporate a diazirine moiety into the compound and irradiate (365 nm) to crosslink with target proteins. Detect via Western blot or click chemistry .

- Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation (ΔT) in lysates treated with the compound using SYPRO Orange dye .

- SPR Biosensing : Immobilize the target enzyme (e.g., COX-2) on a CM5 chip and measure binding kinetics (k/k) in real-time .

Data Interpretation Challenges

Q. How to address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to confirm adequate exposure. Adjust dosing regimens if C falls below IC .

- Tissue Penetration Studies : Use MALDI imaging to map compound distribution in target organs (e.g., inflamed joints) .

- Species-Specific Metabolism : Compare metabolite profiles in human vs. rodent microsomes to identify interspecies differences .

Q. What computational tools predict off-target interactions?

Methodological Answer:

- Phylogenetic Analysis : Use SEA (Similarity Ensemble Approach) to identify homologous targets across protein families .

- Machine Learning : Train random forest models on ChEMBL bioactivity data to predict polypharmacology risks .

- Docking Screens : Perform virtual screening against the DrugBank database (e.g., using Glide) to flag potential off-targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。